aTAG 2139

Description

Properties

Molecular Formula |

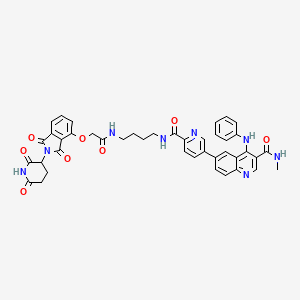

C42H38N8O8 |

|---|---|

Molecular Weight |

782.81 |

IUPAC Name |

4-anilino-6-[6-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]-N-methylquinoline-3-carboxamide |

InChI |

InChI=1S/C42H38N8O8/c1-43-38(53)29-22-47-30-14-12-24(20-28(30)37(29)48-26-8-3-2-4-9-26)25-13-15-31(46-21-25)39(54)45-19-6-5-18-44-35(52)23-58-33-11-7-10-27-36(33)42(57)50(41(27)56)32-16-17-34(51)49-40(32)55/h2-4,7-15,20-22,32H,5-6,16-19,23H2,1H3,(H,43,53)(H,44,52)(H,45,54)(H,47,48)(H,49,51,55) |

InChI Key |

IKLCDLVLZPLJRR-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)C4=CN=C(C=C4)C(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

aTAG 2139, aTAG2139, aTAG-2139, CFT2139, CFT-2139, CFT 2139 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of aTAG 2139

For Researchers, Scientists, and Drug Development Professionals

Abstract

aTAG 2139 is a heterobifunctional small molecule designed for targeted protein degradation through the AchillesTAG (aTAG) system. This system provides a powerful methodology for the rapid and selective removal of a protein of interest (POI) by hijacking the cell's natural protein disposal machinery. This compound functions by inducing the formation of a ternary complex between an MTH1-tagged POI and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization and use, and a summary of its known quantitative parameters.

Introduction to the aTAG System and this compound

The aTAG system is a powerful chemical biology tool for inducing rapid and reversible protein knockdown.[1] It is predicated on the fusion of a protein of interest with a "degron tag," in this case, the human enzyme MutT homolog-1 (MTH1).[1] MTH1 is an ideal tag as its acute degradation has no known phenotypic consequences in most cell lines.[1]

This compound is the chemical inducer of degradation in this system. It is a proteolysis-targeting chimera (PROTAC) with a tripartite structure:

-

A high-affinity ligand for MTH1: This moiety selectively binds to the MTH1 tag on the fusion protein.

-

A recruiter for the E3 ubiquitin ligase Cereblon (CRBN): This part of the molecule engages the CRBN, a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.

-

A chemical linker: This connects the MTH1 binder and the CRBN recruiter, positioning the E3 ligase in proximity to the MTH1-tagged protein.

Core Mechanism of Action

The mechanism of this compound-mediated protein degradation follows a catalytic cycle involving the formation of a key ternary complex:

-

Ternary Complex Formation: this compound, being cell-permeable, enters the cell and simultaneously binds to the MTH1 tag of the fusion protein and the CRBN subunit of the CRL4 E3 ligase complex. This brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex (MTH1-POI :: this compound :: CRBN).[1]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the MTH1-tagged protein of interest. This results in the formation of a polyubiquitin chain on the target protein.[1]

-

Proteasomal Degradation: The polyubiquitinated protein is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the entire fusion protein, including the MTH1 tag.[1]

-

Catalytic Cycle: After the ubiquitination of the target protein, this compound is released from the complex and can proceed to bind to another MTH1-tagged protein and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.[1]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Value | Description | Reference(s) |

| DC50 | 1.1 nM | The half-maximal degradation concentration; the concentration of this compound required to degrade 50% of the target protein. | [2] |

| Ki | 2.1 nM | The inhibition constant, indicating the binding affinity of this compound to MTH1. | [2] |

| Dmax | >90% | The maximum percentage of protein degradation achievable with this compound. |

Note: The specific cell line and experimental conditions for these measurements may vary and should be consulted in the primary literature.

Experimental Protocols

CRISPR/Cas9-Mediated MTH1 Tagging of a Protein of Interest

To utilize the aTAG system, the protein of interest must first be endogenously tagged with MTH1. CRISPR/Cas9-mediated homology-directed repair (HDR) is a common method for this.

Objective: To insert the coding sequence of MTH1 in-frame with the gene of interest at its N- or C-terminus.

Materials:

-

Mammalian cell line of interest

-

LentiCRISPRv2 plasmid

-

Donor plasmid containing the MTH1 coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the desired insertion site.

-

Guide RNA (gRNA) targeting the insertion site.

-

Transfection reagent (e.g., Lipofectamine)

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for identifying successfully edited cells.

Protocol:

-

gRNA Design and Cloning: Design a gRNA specific to the desired insertion site (e.g., immediately before or after the stop codon for C- or N-terminal tagging, respectively). Clone the gRNA into the LentiCRISPRv2 plasmid.

-

Donor Plasmid Construction: Subclone the MTH1 coding sequence into a donor plasmid, flanked by the appropriate homology arms. The inclusion of a selectable marker or fluorescent reporter can aid in identifying positive clones.

-

Transfection: Co-transfect the gRNA-expressing LentiCRISPRv2 plasmid and the donor plasmid into the target cells using a suitable transfection reagent.

-

Selection and Clonal Isolation: Select for transfected cells using puromycin (for LentiCRISPRv2). If a fluorescent reporter was included in the donor plasmid, use FACS to isolate fluorescent cells. Expand single cells to generate clonal populations.

-

Verification: Verify the correct insertion of the MTH1 tag by PCR of the genomic DNA and Sanger sequencing. Confirm the expression of the MTH1-fusion protein and its expected molecular weight by Western blot using an antibody against the protein of interest or MTH1.

In-Cell Protein Degradation Assay

Objective: To determine the DC50 and Dmax of this compound for a specific MTH1-tagged protein.

Materials:

-

Cells expressing the MTH1-tagged protein of interest.

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and plates (e.g., 24-well plates)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against the protein of interest.

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding: Seed the cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 1000 nM) and a DMSO control.

-

Incubation: Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) to allow for protein degradation.

-

Cell Lysis: Wash the cells with PBS and lyse them directly in the wells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blot Analysis: Normalize the protein concentrations of the lysates. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.

-

Data Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the log concentration of this compound and fit the data to a four-parameter dose-response curve to determine the DC50 and Dmax.

Mandatory Visualizations

Signaling Pathway of this compound-Mediated Degradation

Caption: Mechanism of this compound-induced protein degradation.

Experimental Workflow for DC50 Determination

Caption: Workflow for determining the DC50 of this compound.

In Vivo Studies

While detailed in vivo pharmacokinetic (DMPK) data for this compound is not extensively published in peer-reviewed literature, product information suggests its suitability for in vivo applications. For a molecule of this class, typical in vivo studies would involve administration to animal models (e.g., mice) to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters to evaluate would include plasma concentration over time, half-life, bioavailability, and tissue distribution. These studies are critical for establishing dosing regimens for in vivo efficacy experiments.

Conclusion

This compound, as part of the aTAG system, offers a robust and versatile platform for the targeted degradation of proteins. Its mechanism, centered on the formation of a ternary complex with an MTH1-tagged protein and the CRBN E3 ligase, allows for potent and selective protein knockdown. The experimental protocols outlined in this guide provide a framework for the application and characterization of this compound in a research setting. For researchers in drug development and cell biology, the aTAG system represents a significant tool for target validation and the study of protein function with high temporal resolution.

References

An In-depth Technical Guide to aTAG 2139: A Novel System for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the aTAG 2139 system, a powerful technology for inducing targeted protein degradation. We will delve into the core principles of its mechanism, present key quantitative data, and provide detailed experimental protocols to facilitate its application in research and drug development.

Core Principle of the aTAG System

The aTAG technology offers a versatile strategy for the selective elimination of a protein of interest (POI) within a cellular context. This system operates independently of the need to develop a specific ligand or PROTAC® for the target protein itself. The fundamental principle relies on a three-component system:

-

The aTAG Fusion Protein: The protein of interest is genetically engineered to be expressed as a fusion with a specific "tag" protein, in this case, MTH1 (MutT homolog-1 or NUDT1). This is typically achieved through CRISPR-mediated locus-specific knock-in, ensuring endogenous expression levels and regulation of the fusion protein. The MTH1 protein is an ideal tag as its acute inhibition or degradation has no known phenotypic effect on cell viability.[1]

-

The aTAG Degrader (this compound): this compound is a heterobifunctional small molecule. It comprises a high-affinity ligand for the MTH1 tag, a flexible linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-RING E3 ubiquitin ligase complex.[2]

-

The Ubiquitin-Proteasome System (UPS): This is the cell's endogenous machinery for protein degradation.

The mechanism of action is initiated by the introduction of this compound to cells expressing the MTH1-fused POI. The degrader molecule acts as a molecular bridge, inducing the formation of a ternary complex between the MTH1-POI fusion protein and the CRBN E3 ligase.[1] This proximity leads to the poly-ubiquitination of the POI by the E3 ligase. The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the entire fusion protein.[1] this compound acts catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[1]

Quantitative Data for this compound

The efficacy of this compound has been characterized by several key quantitative metrics, which are summarized in the table below. This data highlights the high potency and efficiency of this degrader.

| Parameter | Value | Description | Source |

| DC50 | 0.27 nM | The concentration of this compound required to degrade 50% of the target protein after a 4-hour incubation. | [2] |

| DC50 | 1.1 nM | The concentration of this compound required to degrade 50% of the MTH1 fusion protein. | [3][4] |

| Dmax | 92.1% | The maximum percentage of target protein degradation achieved with this compound after a 4-hour incubation. | [2] |

| Ki for MTH1 | 2.1 nM | The inhibitory constant, representing the binding affinity of this compound to the MTH1 protein. | [3][4] |

Note: Variations in DC50 values can arise from different experimental conditions, cell lines used, and the specific MTH1-fusion protein being targeted.

Experimental Protocols

The successful implementation of the aTAG system requires careful execution of genetic engineering and subsequent protein degradation experiments. Below are detailed methodologies for key steps.

Generation of MTH1-Fusion Protein Expressing Cell Lines via CRISPR-Cas9

This protocol outlines the general steps for creating a cell line with the MTH1 tag knocked into the locus of the gene of interest.

-

Design of Guide RNA (gRNA) and Donor DNA:

-

Design a gRNA that targets a region near the start or stop codon of the gene of interest, depending on whether an N-terminal or C-terminal fusion is desired.

-

Design a donor DNA template containing the MTH1 coding sequence flanked by homology arms (typically 500-1000 bp) corresponding to the sequences upstream and downstream of the gRNA cut site. The donor DNA should also include a selection marker, such as an antibiotic resistance gene, which can be flanked by loxP sites for later removal if desired.

-

-

Transfection:

-

Co-transfect the target cells with a plasmid expressing Cas9, a plasmid expressing the designed gRNA, and the donor DNA template. Use a high-fidelity transfection reagent suitable for the cell line of choice.

-

-

Selection and Clonal Isolation:

-

Two to three days post-transfection, begin selection with the appropriate antibiotic.

-

After 1-2 weeks of selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

-

-

Screening and Validation:

-

Expand the single-cell clones and screen for correct integration of the MTH1 tag by PCR using primers that flank the integration site.

-

Confirm the in-frame fusion and the absence of mutations by Sanger sequencing of the PCR product.

-

Validate the expression of the MTH1-fusion protein at the expected molecular weight by Western blotting using an antibody against the protein of interest or a validated MTH1 antibody.

-

Protein Degradation Assay

This protocol describes the treatment of the engineered cells with this compound and the subsequent analysis of protein degradation.

-

Cell Plating:

-

Plate the MTH1-fusion protein expressing cells in a suitable format (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvesting.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment (e.g., ranging from 0.1 nM to 1 µM) to determine the optimal concentration. Include a vehicle control (DMSO) and, if available, a negative control compound like this compound-NEG.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

-

Incubation and Cell Lysis:

-

Incubate the cells for the desired period. For kinetic experiments, a time course (e.g., 0, 2, 4, 8, 24 hours) can be performed. A 4-hour incubation is often sufficient to observe significant degradation.[2]

-

After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Analyze the degradation of the MTH1-fusion protein by Western blotting. Load equal amounts of protein for each sample, and probe the membrane with an antibody against the protein of interest. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal loading.

-

Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

-

Visualizations

Signaling Pathway of this compound-mediated Protein Degradation

Caption: Mechanism of this compound-induced targeted protein degradation.

Experimental Workflow for the aTAG System

Caption: Experimental workflow for utilizing the aTAG protein degradation system.

References

The aTAG System: An In-depth Technical Guide to Inducible Protein Knockdown

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to acutely and selectively deplete a target protein is a powerful tool for elucidating its function and for validating its potential as a therapeutic target. The aTAG (AchillesTAG) system is a cutting-edge chemical biology platform that enables rapid and reversible knockdown of specific proteins within cells and in vivo. This technology offers a significant advantage over traditional genetic knockdown methods, such as RNA interference (RNAi) and CRISPR/Cas9, by providing temporal control over protein levels. This guide provides a comprehensive technical overview of the aTAG system, including its mechanism of action, experimental protocols, and quantitative performance data, to enable its effective implementation in research and drug development.

Core Mechanism of the aTAG System

The aTAG system is a targeted protein degradation (TPD) technology that utilizes a heterobifunctional small molecule, the aTAG degrader, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). The system is comprised of two key components:

-

The MTH1 Tag: The protein of interest (POI) is endogenously tagged with the human MutT homolog 1 (MTH1) protein. MTH1 is a small (17 kDa) enzyme whose acute loss has no known phenotypic consequence, making it an ideal tag.[1][2] This tagging is typically achieved through CRISPR/Cas9-mediated genome editing, ensuring the expression of the fusion protein at physiological levels.

-

The aTAG Degrader: This is a heterobifunctional small molecule with two distinct ends. One end binds specifically to the MTH1 tag on the fusion protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3]

The simultaneous binding of the aTAG degrader to both the MTH1-tagged protein and CRBN brings the target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[1][4] The aTAG degrader itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[2][4]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the aTAG system and a typical experimental workflow.

Caption: aTAG System Signaling Pathway.

Caption: General Experimental Workflow for the aTAG System.

Quantitative Data

The efficacy of the aTAG system is demonstrated by the potent and rapid degradation of MTH1-tagged proteins. The following tables summarize the performance of two commercially available aTAG degraders. The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax indicates the maximum percentage of degradation observed.

| aTAG Degrader | DC50 | Dmax | Incubation Time | E3 Ligase Ligand |

| aTAG 2139 | 0.27 nM | 92.1% | 4 hours | Thalidomide (CRBN) |

| aTAG 4531 | 0.34 nM | 93.14% | 4 hours | Thalidomide (CRBN) |

Data sourced from Tocris Bioscience and R&D Systems.[5]

Experimental Protocols

CRISPR/Cas9-Mediated MTH1 Tag Knock-in

This protocol provides a general framework for generating cell lines with an endogenous protein of interest tagged with MTH1.

Materials:

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting the desired genomic locus (N- or C-terminus of the gene of interest)

-

Single-stranded DNA (ssDNA) homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by homology arms (~80-100 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.

-

Cell line of interest

-

Electroporation or transfection reagent

-

Appropriate cell culture media and supplements

Methodology:

-

Design and Synthesis:

-

Design and synthesize at least two sgRNAs targeting the desired insertion site for the MTH1 tag.

-

Design and synthesize an ssDNA HDR template containing the MTH1 sequence. Include any desired linker sequences between the gene of interest and the MTH1 tag. To prevent degradation, consider adding phosphorothioate bonds to the 5' and 3' ends of the HDR template.[3][6]

-

-

Ribonucleoprotein (RNP) Complex Formation:

-

Cell Transfection/Electroporation:

-

Harvest the cells and resuspend them in the appropriate buffer for your chosen delivery method (e.g., electroporation buffer).

-

Combine the RNP complex and the ssDNA HDR template with the cell suspension.

-

Deliver the components into the cells using a pre-optimized electroporation or transfection protocol.

-

-

Cell Recovery and Selection:

-

Transfer the cells to a suitable culture vessel with fresh media and allow them to recover for 24-48 hours.

-

If the HDR template includes a selection marker, apply the appropriate selection agent.

-

Expand single-cell clones to establish clonal cell lines.

-

-

Validation of Knock-in:

-

Verify the correct integration of the MTH1 tag by PCR and Sanger sequencing of the genomic DNA from the clonal cell lines.

-

Confirm the expression of the MTH1-tagged fusion protein by Western blot using an antibody against the protein of interest or a tag included in the HDR template (e.g., HA-tag).

-

aTAG-Mediated Protein Knockdown and Analysis

This protocol describes the induction of protein knockdown using an aTAG degrader and subsequent analysis by Western blot.

Materials:

-

MTH1-tagged cell line

-

aTAG degrader (e.g., this compound or aTAG 4531) dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Cell Seeding and Treatment:

-

Seed the MTH1-tagged cells in appropriate culture plates and allow them to adhere overnight.

-

Prepare serial dilutions of the aTAG degrader in cell culture medium. A typical concentration range to determine the DC50 is from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.

-

Replace the medium with the medium containing the aTAG degrader or vehicle control.

-

Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

-

Western Blot Analysis:

-

Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the protein of interest and a loading control (e.g., GAPDH or β-actin).

-

Normalize the intensity of the target protein band to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle-treated control.

-

Plot the percentage of remaining protein against the log of the aTAG degrader concentration to determine the DC50 and Dmax values.

-

Applications in Research and Drug Development

The aTAG system provides a versatile platform for a wide range of applications:

-

Target Validation: Rapidly assess the consequences of depleting a specific protein to validate its role in a biological process or disease.[1]

-

Functional Genomics: Study the dynamic roles of proteins by controlling their expression levels with high temporal resolution.

-

Drug Discovery: Determine the therapeutic potential of targeting a specific protein for degradation. The system can be used to mimic the effect of a therapeutic degrader before a specific degrader for the target has been developed.

-

Controlling Cell Therapies: The aTAG system has been used to control the activity of CAR-T cells, providing a safety switch to mitigate potential side effects.

Conclusion

The aTAG system for protein knockdown is a powerful and versatile tool for modern biological research and drug development. Its ability to induce rapid, potent, and reversible degradation of target proteins provides a level of control that is not achievable with traditional genetic methods. By providing a clear understanding of the system's mechanism, quantitative performance, and detailed experimental protocols, this guide aims to facilitate the successful adoption and application of this innovative technology.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. gastechheatingltd.co.uk [gastechheatingltd.co.uk]

- 6. ATAG Boiler Fault Codes [warmzilla.co.uk]

aTAG 2139 and MTH1 as a Degron Tag: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes small molecules, often called degraders or PROTACs (PROteolysis TArgeting Chimeras), to hijack the cell's natural protein disposal system. The aTAG (AchillesTAG) system is a cutting-edge chemical biology tool that allows for the selective degradation of virtually any protein of interest (POI) through the use of a degron tag. This guide provides a comprehensive technical overview of the aTAG system, focusing on the MTH1 degron tag and the specific degrader molecule, aTAG 2139.

The aTAG system employs the human enzyme MTH1 (MutT Homolog 1, also known as NUDT1) as a degron tag.[1] MTH1 is a small 17 kDa protein whose acute inhibition or degradation has no known phenotypic effect, making it an ideal and non-intrusive tag for targeted degradation studies.[1] The protein of interest is genetically fused to the MTH1 tag, typically through CRISPR/Cas9-mediated knock-in, creating a fusion protein.

This compound is a heterobifunctional small molecule designed to specifically induce the degradation of MTH1-tagged proteins.[2] It is comprised of a high-affinity ligand for MTH1 and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[2] This dual-binding capability allows this compound to act as a molecular bridge, bringing the MTH1-fusion protein into close proximity with the CRBN E3 ligase complex. This induced proximity leads to the poly-ubiquitination of the MTH1-tagged protein, marking it for degradation by the 26S proteasome.

This guide will delve into the quantitative aspects of this compound-mediated degradation, provide detailed experimental protocols for its use, and present visual representations of the underlying signaling pathway and experimental workflows.

Quantitative Data

The efficacy of this compound has been quantified in various studies. The following tables summarize the key performance metrics of this degrader.

| Parameter | Value | Cell Line | Incubation Time | Reference |

| DC50 | 0.27 nM | Jurkat | 4 hours | [2] |

| DC50 | 1.1 nM | Not Specified | Not Specified | [3][4] |

| Dmax | 92.1% | Jurkat | 4 hours | [2] |

| Ki (for MTH1) | 2.1 nM | Not Specified | Not Specified | [3][4] |

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Species | Reference |

| Clearance (CL) | 21.5 mL/min/kg | Mouse | [5] |

| Half-life (t1/2) | 5.43 hours | Mouse | [5] |

Table 2: Mouse Pharmacokinetic Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 782.81 g/mol | [6] |

| Formula | C42H38N8O8 | [6] |

| Storage | Store at -20°C | [6] |

| Purity | ≥98% (HPLC) | [6] |

| Solubility in DMSO | 50 mM | [6] |

Table 3: Physicochemical Properties of this compound

Signaling Pathway and Mechanism of Action

The mechanism of this compound-induced degradation of an MTH1-tagged protein of interest is a well-defined process, as illustrated in the following diagram.

Caption: Mechanism of this compound-mediated protein degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound and MTH1 degron tag system.

Generation of MTH1-tagged Cell Lines via CRISPR/Cas9

This protocol outlines the steps for creating a cell line with an endogenous protein of interest tagged with MTH1.

a. Design and Synthesis of Guide RNA (gRNA) and Single-Stranded DNA (ssDNA) Homology Directed Repair (HDR) Template:

-

gRNA Design: Design at least two gRNAs targeting the genomic region for MTH1 knock-in (either the 5' or 3' end of the gene encoding the POI).

-

ssDNA HDR Template Design: Synthesize an ssDNA HDR template containing the MTH1 tag sequence flanked by 80-100 base pair homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site. Include a linker sequence (e.g., encoding for a flexible Gly-Gly-Gly-Ser linker) between the POI and MTH1 sequences. To prevent degradation, consider adding phosphorothioate bonds to the 5' and 3' ends of the ssDNA template.[7]

b. Ribonucleoprotein (RNP) Complex Preparation:

-

Combine Cas9 protein and the synthesized gRNA at a final concentration ratio of approximately 4 µM Cas9 to 4.8 µM gRNA.[7]

-

Incubate the mixture at room temperature for 20 minutes to allow for RNP complex formation.[7]

c. Cell Transfection/Electroporation:

-

Cell Preparation: Harvest the desired cells (e.g., HEK293T, Jurkat) and prepare them for transfection or electroporation according to the manufacturer's protocol for your chosen method.

-

Transfection/Electroporation: Introduce the pre-formed RNP complex and the ssDNA HDR template into the cells.

-

Cell Recovery: Transfer the cells to an appropriate culture vessel and allow them to recover for 24-48 hours.[7]

d. Validation of MTH1 Knock-in:

-

Genomic DNA Extraction and PCR: Extract genomic DNA from the edited cell population and perform PCR to amplify the targeted region. Analyze the PCR products by Sanger sequencing to confirm the in-frame insertion of the MTH1 tag.

-

Single-Cell Cloning: Isolate single cells to establish clonal populations.

-

Western Blot Analysis: Screen individual clones by Western blotting using an antibody against the protein of interest or an antibody against the MTH1 tag to confirm the expression of the fusion protein at the expected molecular weight.

In Vitro Degradation Assay

This protocol describes the treatment of MTH1-tagged cells with this compound and subsequent analysis of protein degradation.

a. Cell Seeding and Treatment:

-

Seed the MTH1-tagged cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., for a dose-response curve, a serial dilution from 1 µM to 0.01 nM is recommended). Include a DMSO-only vehicle control.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours). A 4-hour incubation is often sufficient to observe significant degradation.[2]

b. Cell Lysis and Protein Quantification:

-

Cell Lysis:

-

For adherent cells, wash the cells once with ice-cold PBS, then add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.[8]

-

For suspension cells, centrifuge the cells, discard the supernatant, wash the pellet with ice-cold PBS, and then resuspend the pellet in lysis buffer.[8]

-

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Clarify the lysates by centrifugation at ~16,000 x g for 20 minutes at 4°C.[8]

-

Protein Quantification: Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., BCA assay).

c. Western Blot Analysis:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest or the MTH1 tag overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software to determine the extent of protein degradation relative to the vehicle control.

Quantitative Proteomics Analysis (Mass Spectrometry)

For a global and unbiased assessment of protein degradation, mass spectrometry-based proteomics can be employed.

a. Sample Preparation:

-

Follow the in vitro degradation assay protocol for cell treatment and lysis.

-

Protein Digestion: Perform in-solution or in-gel digestion of the protein lysates. This typically involves reduction of disulfide bonds with DTT, alkylation of cysteines with iodoacetamide, and digestion with a protease such as trypsin.[9]

-

Peptide Cleanup: Desalt the resulting peptide mixtures using C18 solid-phase extraction (SPE) to remove contaminants that can interfere with mass spectrometry analysis.[9]

b. LC-MS/MS Analysis:

-

Analyze the cleaned peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The peptides are separated by reverse-phase chromatography and then ionized and analyzed in a mass spectrometer.

c. Data Analysis:

-

Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins from the mass spectrometry data.

-

Compare the abundance of the MTH1-tagged protein of interest across the different treatment conditions to determine the precise level of degradation.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for utilizing the this compound system.

Caption: A typical experimental workflow for the aTAG system.

Conclusion

The aTAG system, featuring the MTH1 degron tag and the potent degrader this compound, represents a robust and versatile platform for targeted protein degradation. Its high specificity, efficiency, and the benign nature of the MTH1 tag make it an invaluable tool for target validation and the study of protein function in a wide range of biological contexts. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement this powerful technology in their own research endeavors. The ability to rapidly and reversibly deplete a protein of interest opens up new avenues for understanding complex biological processes and for the development of novel therapeutic strategies.

References

- 1. This compound-NEG (7575) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. This compound (6970) by Tocris, Part of Bio-Techne [bio-techne.com]

- 7. resources.tocris.com [resources.tocris.com]

- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

aTAG 2139: A Technical Guide to a Novel Degrader in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the ability to selectively eliminate a protein of interest (POI) offers a powerful tool for understanding its function and for developing novel therapeutic strategies. The aTAG degradation platform has emerged as a versatile and efficient method for inducing the degradation of virtually any intracellular protein. At the core of this system is aTAG 2139, a heterobifunctional degrader molecule that orchestrates the ubiquitination and subsequent proteasomal degradation of proteins tagged with the enzyme MTH1 (MutT homolog-1; NUDT1). This technical guide provides a comprehensive overview of the role of this compound in chemical biology, including its mechanism of action, key experimental data, and detailed protocols.

Core Mechanism of the aTAG System

The aTAG system leverages a "tag-and-degrade" approach. A protein of interest is first genetically fused with the MTH1 protein, which serves as a "degron tag".[1] The key advantage of using MTH1 is that its loss has no known significant phenotypic effect on cells, making it an ideal tag.[1][2] this compound is a cell-permeable, heterobifunctional molecule composed of a high-affinity ligand for MTH1 and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]

Upon introduction into cells expressing the MTH1-fusion protein, this compound facilitates the formation of a ternary complex between the MTH1-tagged protein and the CRBN E3 ligase.[1][2] This proximity induces the poly-ubiquitination of the fusion protein by the E3 ligase complex. The poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the entire fusion protein.[1][2] this compound acts catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[1][2]

Quantitative Data for this compound

The efficacy and potency of this compound have been characterized by several key parameters. The following table summarizes the available quantitative data for this degrader.

| Parameter | Value | Description | Source(s) |

| DC50 | 0.27 nM | The concentration of this compound required to degrade 50% of the target MTH1 fusion protein after a 4-hour incubation. | |

| 1.1 nM | The concentration of this compound required to degrade 50% of the target MTH1 fusion protein. | [3][4][5] | |

| Dmax | 92.1% | The maximum percentage of degradation of the target MTH1 fusion protein observed after a 4-hour incubation. | |

| Ki for MTH1 | 2.1 nM | The inhibition constant, indicating the binding affinity of this compound to MTH1. | [3][4] |

| Molecular Weight | 782.81 g/mol | The molecular weight of this compound. | |

| Formula | C42H38N8O8 | The chemical formula of this compound. | |

| Solubility in DMSO | 39.14 mg/mL (50 mM) | The maximum concentration of this compound that can be dissolved in dimethyl sulfoxide. | |

| Purity | ≥98% (HPLC) | The purity of the compound as determined by High-Performance Liquid Chromatography. |

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in this compound-mediated protein degradation, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound-induced protein degradation.

References

- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

An In-depth Technical Guide to Utilizing aTAG 2139 for Targeted Protein Degradation in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful strategy in drug discovery and functional genomics, offering the ability to eliminate specific proteins from cellular systems. The aTAG technology is a key platform in this field, providing a versatile system for inducing the degradation of virtually any intracellular protein of interest (POI). At the core of this system is aTAG 2139, a heterobifunctional degrader molecule that facilitates the targeted destruction of proteins that have been endogenously tagged with the MTH1 (MutT homolog-1) protein.[1] This guide provides a comprehensive overview of the function and application of this compound in cell lines, complete with detailed experimental protocols and data presentation.

The aTAG system leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] By tagging a POI with MTH1, a small (17kDa) protein with no known essential function in most cell lines, the POI becomes a target for the this compound degrader.[3] this compound is a cell-permeable molecule suitable for both in vitro and in vivo applications, offering rapid, potent, and tunable degradation of the MTH1-fusion protein.[2]

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that selectively binds to the MTH1 tag and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The primary mechanism of action involves the formation of a ternary complex between the MTH1-tagged protein of interest, this compound, and the CRBN E3 ligase.[2] This induced proximity triggers the poly-ubiquitination of the MTH1-fusion protein by the E3 ligase complex. The poly-ubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[2] This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple target protein molecules.[2]

Quantitative Data Summary

This compound has demonstrated high potency and efficacy in inducing the degradation of MTH1-fusion proteins across various cell lines. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell Line | Incubation Time | Reference |

| DC50 | 0.27 nM | Not Specified | 4 hours | [4] |

| Dmax | 92.1% | Not Specified | 4 hours | [4] |

| DC50 | 1.1 nM | Not Specified | Not Specified | [5] |

| Ki for MTH1 | 2.1 nM | Not Specified | Not Specified | [5] |

| DC50 | ~0.3 nM | Jurkat | 4 hours | [3] |

Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

A typical workflow for utilizing this compound involves two main stages: 1) Generation of a cell line endogenously expressing the MTH1-tagged protein of interest, and 2) Treatment with this compound and subsequent analysis of protein degradation.

Generation of MTH1-Tagged Cell Lines via CRISPR-Cas9

This protocol provides a general guideline for the knock-in of the MTH1 tag at a specific genomic locus using CRISPR-Cas9 technology.[6][7][8][9][10][11][12][13]

Materials:

-

Cas9 nuclease

-

Synthetic guide RNA (gRNA) targeting the desired genomic locus (5' or 3' end of the gene of interest)[6]

-

Single-stranded DNA (ssDNA) homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by 80-100 bp homology arms corresponding to the genomic sequences adjacent to the gRNA cut site.[6][14]

-

Cell line of interest (e.g., HEK293, Jurkat, K562)

-

Transfection reagent or electroporation system

-

Cell culture reagents

Protocol:

-

Design and Synthesis:

-

Design and synthesize at least two gRNAs targeting the desired insertion site (e.g., immediately before the stop codon for C-terminal tagging).

-

Design and synthesize an ssDNA HDR template. The template should include the MTH1 tag sequence, a linker sequence (e.g., 2x glycine), and any desired epitope tags (e.g., HA), flanked by homology arms.[6][14] Consider adding phosphorothioate bonds to the 5' and 3' ends of the HDR template to prevent exonuclease degradation.[14]

-

-

Ribonucleoprotein (RNP) Complex Formation:

-

Transfection/Electroporation:

-

Prepare the cells for transfection or electroporation according to the manufacturer's protocol for your specific cell line and delivery system.

-

Co-deliver the RNP complex and the ssDNA HDR template to the cells.

-

-

Cell Recovery and Selection:

-

Allow the cells to recover for 24-48 hours post-transfection.[14]

-

If the HDR template includes a selection marker, apply the appropriate selection agent.

-

Expand single-cell clones to establish clonal cell lines.

-

-

Validation:

-

Extract genomic DNA from the clonal cell lines.

-

Perform PCR and Sanger sequencing to confirm the correct in-frame insertion of the MTH1 tag at the desired locus.

-

Perform Western Blot analysis using an anti-MTH1 antibody to confirm the expression of the MTH1-fusion protein at the expected molecular weight.[3][15][16][17]

-

This compound Treatment and Western Blot Analysis

This protocol describes how to treat the MTH1-tagged cell line with this compound and analyze protein degradation by Western Blot.

Materials:

-

MTH1-tagged cell line

-

This compound (and this compound-NEG as a negative control)

-

DMSO (for stock solutions)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against MTH1 (e.g., at 1:1000 dilution)[16] or the protein of interest

-

Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Seeding and Treatment:

-

Seed the MTH1-tagged cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Prepare a stock solution of this compound and the negative control in DMSO.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specific duration (e.g., 4, 8, 12, 24 hours). Include a DMSO-only vehicle control and a negative control treatment.

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.[21][22]

-

Block the membrane in blocking buffer for 1 hour at room temperature.[21][22]

-

Incubate the membrane with the primary antibody (anti-MTH1 or anti-POI) overnight at 4°C.[22]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[19]

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the MTH1-fusion protein band to the loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the log of the this compound concentration to determine the DC50.

-

Downstream Signaling and Functional Consequences

The degradation of a target protein using the aTAG system can have significant downstream effects on cellular signaling pathways and function. The specific consequences will depend on the role of the degraded protein. For example, degrading a key kinase in a signaling cascade will lead to the inactivation of that pathway.

It is important to consider that this compound recruits the CRBN E3 ligase. While the aTAG system is designed for high specificity towards the MTH1 tag, high concentrations of the degrader or prolonged treatment could potentially lead to off-target effects related to CRBN modulation. Therefore, it is recommended to use the lowest effective concentration of this compound and to include appropriate controls, such as the inactive this compound-NEG, to distinguish on-target from off-target effects.[23]

Further investigation into the cellular consequences of degrading the protein of interest can be performed using a variety of assays, including:

-

Proteomics: To identify changes in the abundance of other proteins and potential downstream targets.

-

Phospho-proteomics: To assess changes in signaling pathway activity.

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the effect of protein degradation on cell proliferation and survival.

-

Functional Assays: Specific to the known or hypothesized function of the target protein.

By providing a robust and versatile method for targeted protein degradation, this compound is a valuable tool for dissecting protein function, validating drug targets, and exploring novel therapeutic strategies.

References

- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 2. resources.tocris.com [resources.tocris.com]

- 3. MTH1 Antibody - BSA Free (NB100-109): Novus Biologicals [novusbio.com]

- 4. Invitrogen MTH1 Polyclonal Antibody 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CRISPR-Cas9-based Genome Editing For aTAG Knock-ins [tocris.com]

- 7. Protocol for CRISPR-based endogenous protein tagging in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Simple and Efficient CRISPR Technique for Protein Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The protocol of tagging endogenous proteins with fluorescent tags using CRISPR-Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. resources.tocris.com [resources.tocris.com]

- 15. MTH1 Polyclonal Antibody (PA5-52963) [thermofisher.com]

- 16. Anti-MTH1 Antibody (A92847) | Antibodies.com [antibodies.com]

- 17. MTH1 antibody (67443-1-Ig) | Proteintech [ptglab.com]

- 18. addgene.org [addgene.org]

- 19. bio-rad.com [bio-rad.com]

- 20. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. bosterbio.com [bosterbio.com]

- 23. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

aTAG 2139 for Novel Target Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the AchillesTAG (aTAG) system, with a specific focus on the utility of aTAG 2139 for the discovery and validation of novel drug targets. The aTAG platform offers a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI), enabling researchers to study the functional consequences of protein loss with temporal control.[1]

Introduction to the aTAG System

The aTAG system is a targeted protein degradation (TPD) technology that utilizes a heterobifunctional degrader to induce the degradation of a POI.[1] This is achieved by genetically tagging the POI with the enzyme MTH1 (MutT homolog-1).[1] The MTH1 tag serves as a binding site for the aTAG degrader, which also recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged POI.[1] MTH1 was chosen as the degradation tag because its loss has no known phenotypic consequences, ensuring that the observed effects are due to the degradation of the POI.[1]

This compound is a potent and cell-permeable degrader molecule designed for the aTAG system. It is composed of a high-affinity ligand for MTH1, a linker, and the cereblon (CRBN)-binding ligand thalidomide, which recruits the CRL4CRBN E3 ubiquitin ligase.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and related components of the aTAG system.

| Parameter | Value | Description | Source |

| DC50 | 1.1 nM | The concentration of this compound required to degrade 50% of the target protein. | |

| DC50 | 0.27 nM | The concentration of this compound required to induce 50% degradation of MTH1 fusion proteins after a 4-hour incubation. | |

| Dmax | 92.1% | The maximum percentage of MTH1 fusion protein degradation achieved with this compound after a 4-hour incubation. | |

| Ki | 2.1 nM | The inhibitory constant of this compound for MTH1, indicating high binding affinity. |

| Compound | Molecular Weight | Formula | Purity | CAS Number |

| This compound | 782.81 | C42H38N8O8 | ≥98% (HPLC) | 2387510-81-6 |

| This compound-NEG | 796.84 | C43H40N8O8 | ≥98% (HPLC) | 2758431-99-9 |

Signaling Pathway and Mechanism of Action

The aTAG system operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be visualized as a three-component system.

Experimental Protocols

A typical workflow for utilizing the aTAG system for novel target discovery involves genetically engineering cells to express the POI fused to the MTH1 tag, followed by treatment with this compound to induce degradation and subsequent phenotypic analysis.

Generation of MTH1-tagged Cell Lines via CRISPR/Cas9

This protocol outlines the key steps for creating a stable cell line expressing an MTH1-tagged protein of interest using CRISPR/Cas9-mediated homology-directed repair (HDR).[2][3]

Materials:

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting the genomic locus of the POI

-

Single-stranded donor oligonucleotide (ssODN) HDR template containing the MTH1 tag sequence flanked by homology arms

-

Transfection reagent or electroporation system

-

Cell culture reagents

Protocol:

-

Design sgRNA and HDR Template:

-

Design and synthesize at least two sgRNAs targeting the desired insertion site (N- or C-terminus) of the POI gene.[2][3]

-

Design and synthesize an ssODN to serve as the HDR template. The ssODN should contain the MTH1 tag sequence flanked by 50-100 base pair homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.[2][3]

-

-

Transfection/Electroporation:

-

Culture the cells to be engineered to the appropriate confluency.

-

Prepare the Cas9/sgRNA ribonucleoprotein (RNP) complex by incubating Cas9 protein with the sgRNA.

-

Co-transfect or electroporate the RNP complex and the ssODN HDR template into the cells.

-

-

Single-Cell Cloning and Screening:

-

After transfection, allow cells to recover and then perform single-cell sorting into 96-well plates to isolate clonal populations.

-

Expand the single-cell clones.

-

Screen the clones for successful MTH1 tag integration using PCR, Western blotting with an anti-MTH1 or anti-HA antibody (if an HA tag is included with MTH1), and Sanger sequencing to confirm the correct in-frame insertion.[2]

-

This compound-mediated Protein Degradation Assay

This protocol describes the treatment of the engineered cells with this compound to induce degradation of the MTH1-tagged POI.

Materials:

-

MTH1-tagged cell line

-

This compound

-

This compound-NEG (negative control)

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Reagents for Western blotting or other protein quantification methods

Protocol:

-

Cell Seeding: Seed the MTH1-tagged cells in appropriate culture plates and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare a dose-response curve of this compound by serially diluting the compound in cell culture medium. A typical concentration range is 0.1 nM to 1000 nM.

-

Include a vehicle control (DMSO) and a negative control (this compound-NEG).

-

Treat the cells with the different concentrations of this compound and the controls for a specified time course (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the total protein concentration of each lysate.

-

Analyze the degradation of the MTH1-tagged POI by Western blotting using an antibody against the POI or the tag.

-

Quantify the band intensities to determine the extent of degradation at each concentration and time point.

-

Experimental Workflow for Novel Target Discovery

The aTAG system provides a robust workflow for identifying and validating novel drug targets.

This workflow enables researchers to rapidly assess the functional role of a potential target protein. By inducing its degradation with this compound, one can directly observe the resulting cellular phenotype, providing strong evidence for the protein's involvement in a disease-relevant pathway and its potential as a therapeutic target. The reversibility of the system, by washing out the degrader, further allows for the study of protein function restoration.

References

Methodological & Application

aTAG 2139: Application Notes and Protocols for Targeted Protein Degradation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of aTAG 2139, a heterobifunctional degrader for the targeted degradation of MTH1 fusion proteins. This technology offers a powerful tool for target validation and the study of protein function by enabling rapid, potent, and reversible knockdown of a protein of interest (POI) in a cellular context.

Introduction to the aTAG System

The aTAG system is a targeted protein degradation (TPD) platform that utilizes a small molecule degrader, this compound, to induce the degradation of a POI that has been fused with the MTH1 (MutT homolog-1) protein tag. The loss of MTH1 has no known phenotypic consequence, making it an ideal tag for this system.

This compound is a heterobifunctional molecule composed of a ligand that selectively binds to MTH1 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This dual binding induces the formation of a ternary complex between the MTH1-POI fusion protein, this compound, and CRBN. This proximity leads to the polyubiquitination of the fusion protein, marking it for degradation by the 26S proteasome. This process results in the efficient and selective removal of the POI from the cell.

Mechanism of Action of this compound

The mechanism of this compound-mediated protein degradation is a catalytic process, allowing for the use of sub-stoichiometric concentrations of the degrader to achieve significant protein knockdown. The key steps are as follows:

-

Cellular Entry: this compound is cell-permeable and readily enters the cell.

-

Ternary Complex Formation: Inside the cell, this compound binds to both the MTH1 tag of the fusion protein and the CRBN E3 ligase, forming a stable ternary complex.

-

Polyubiquitination: The E3 ligase, now in close proximity to the MTH1-POI, facilitates the transfer of ubiquitin molecules to the fusion protein.

-

Proteasomal Degradation: The polyubiquitinated MTH1-POI is recognized and degraded by the proteasome.

-

Catalytic Cycle: this compound is released after inducing ubiquitination and can then bind to another MTH1-POI and CRBN molecule, initiating another round of degradation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and provide representative data from typical experiments.

| Parameter | Value | Reference |

| DC₅₀ | 0.27 nM | [1] |

| Dₘₐₓ | 92.1% | [1] |

| Solubility in DMSO | 50 mM | [1] |

| Incubation Time for Max Degradation | 4 hours | [1] |

Table 1: Key Performance Metrics of this compound.

| Time (hours) | MTH1-POI Level (% of Control) |

| 0 | 100% |

| 1 | 45% |

| 2 | 15% |

| 4 | 8% |

| 8 | 10% |

| 24 | 12% |

Table 2: Representative Time-Course of MTH1-POI Degradation.

| This compound Concentration (nM) | Cell Viability (% of Control) |

| 0 | 100% |

| 0.1 | 98% |

| 1 | 95% |

| 10 | 60% |

| 100 | 25% |

| 1000 | 5% |

Table 3: Representative Dose-Response of this compound on Cell Viability (for a POI essential for cell survival).

Experimental Protocols

General Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating cells expressing an MTH1-fusion protein with this compound.

Materials:

-

Cells expressing the MTH1-Protein of Interest (POI) fusion protein

-

Complete cell culture medium

-

This compound (Tocris, Cat. No. 6970)

-

DMSO (Sigma-Aldrich)

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Protocol:

-

Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the cell type and the duration of the experiment. Allow the cells to adhere and reach a confluency of 50-70% before treatment.

-

Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store the stock solution at -20°C.

-

Preparation of Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the optimal concentration for your specific POI and cell line.

-

Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. For control wells, add medium containing the same concentration of DMSO as the highest this compound concentration.

-

Incubation: Incubate the cells for the desired period. For a time-course experiment, treat the cells for various durations (e.g., 1, 2, 4, 8, and 24 hours).

-

Cell Lysis or Analysis: After incubation, proceed with cell lysis for Western blot analysis or perform a cell viability assay.

Western Blot Analysis of MTH1-POI Degradation

This protocol describes how to assess the degradation of the MTH1-POI fusion protein by Western blotting.

Materials:

-

Treated and control cells from Protocol 4.1

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-MTH1 antibody (to detect the MTH1 tag)

-

Antibody against the POI

-

Antibody against a loading control (e.g., GAPDH, β-actin)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the MTH1-POI signal to the loading control.

Cell Viability Assay

This protocol can be used to assess the functional consequences of POI degradation on cell viability.

Materials:

-

Treated and control cells in a 96-well plate from Protocol 4.1

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents)

-

Plate reader

Protocol:

-

Cell Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 4.1. It is recommended to incubate for a period relevant to the expected functional outcome (e.g., 24, 48, or 72 hours).

-

Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for the time specified in the reagent protocol.

-

Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated control wells and plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Washout Experiment for Reversibility

This protocol is designed to demonstrate the reversibility of this compound-mediated protein degradation.

Materials:

-

Cells expressing the MTH1-POI fusion protein

-

Complete cell culture medium

-

This compound

-

PBS

Protocol:

-

Initial Treatment: Treat the cells with an effective concentration of this compound (determined from Protocol 4.1) for a time sufficient to induce maximal degradation (e.g., 4 hours).

-

Washout:

-

Remove the this compound-containing medium.

-

Wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed complete medium without this compound.

-

-

Recovery: Incubate the cells for various time points after the washout (e.g., 2, 4, 8, 16, and 24 hours) to allow for protein re-synthesis.

-

Analysis: At each time point, lyse the cells and perform Western blot analysis as described in Protocol 4.2 to monitor the recovery of the MTH1-POI protein levels.

Visualizations

Caption: this compound Signaling Pathway.

Caption: Experimental Workflow.

References

aTAG 2139: Application Notes and Protocols for Targeted Protein Degradation

For Research Use Only. Not for use in diagnostic procedures.

Introduction

aTAG 2139 is a heterobifunctional molecule that serves as a degrader in the aTAG (AchillesTAG) targeted protein degradation system. This system provides a rapid and tunable method for inducing the degradation of a specific protein of interest (POI) within a cellular context. The technology is based on the fusion of the POI with the MTH1 (MutT homolog-1) protein, which acts as a "degron tag." this compound then facilitates the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged fusion protein.

This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo research settings.

Mechanism of Action

This compound is a chemical probe comprised of a ligand selective for MTH1 and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously binding to the MTH1-tagged POI and CRBN, this compound induces the formation of a ternary complex. This proximity leads to the polyubiquitination of the fusion protein by the E3 ligase complex, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple target protein molecules.

Caption: Mechanism of this compound-induced protein degradation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design.

| Parameter | Value | Species | Assay Conditions | Reference |

| DC50 | 1.1 nM | Not specified | Not specified | [1][2] |

| DC50 | 0.27 nM | Not specified | 4-hour incubation | [3] |

| Dmax | 92.1% | Not specified | 4-hour incubation | [3] |

| Ki for MTH1 | 2.1 nM | Not specified | Not specified | [1][2] |

| Molecular Weight | 782.81 g/mol | N/A | N/A | [3] |

| Solubility in DMSO | 39.14 mg/mL (50 mM) | N/A | N/A | [3] |

Experimental Protocols

In Vitro Protocol: Degradation of MTH1-tagged Protein in Cell Culture

This protocol outlines the steps for inducing the degradation of an MTH1-tagged protein of interest in a mammalian cell line.

Materials:

-

Mammalian cell line expressing the MTH1-tagged protein of interest

-

This compound (Tocris, Cat. No. 6970 or MedchemExpress, HY-136163)

-

This compound-NEG (negative control, Tocris, Cat. No. 7575)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Apparatus for Western blotting or other protein detection methods (e.g., mass spectrometry)

Procedure:

-

Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Prepare a stock solution of the negative control (this compound-NEG) in the same manner.

-

-

Treatment of Cells:

-

On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A typical concentration range to test is 0.1 nM to 1000 nM.

-

Include a vehicle control (DMSO) and a negative control (this compound-NEG) at the highest concentration used for this compound.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle, or negative control.

-

-

Incubation: Incubate the cells for the desired period. The degradation of the target protein is typically rapid, with significant degradation observed within 4 hours.[3] A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended to determine the optimal degradation kinetics for the specific protein of interest.

-

Cell Lysis:

-

After incubation, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification and Analysis:

-

Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Analyze the protein levels of the MTH1-tagged protein by Western blotting, mass spectrometry, or another suitable method.

-

References

Application Notes: CRISPR-Mediated Knock-in of MTH1 Tag for aTAG System

Introduction